Coenzyme A, S-acetate, trisodium salt (9CI)

Description

Molecular Composition and Formula Analysis

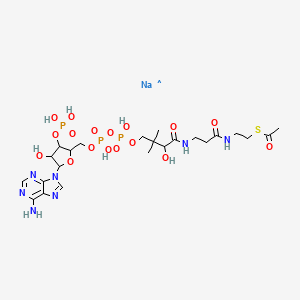

Coenzyme A, S-acetate, trisodium salt (9CI) is a chemically modified derivative of coenzyme A (CoA), featuring an acetyl group covalently linked via a thioester bond to the sulfhydryl (-SH) group of CoA. Its molecular formula is C23H38N7Na3O17P3S , with a molecular weight of 878.5 g/mol for the trisodium salt form. The compound comprises three sodium ions, which neutralize the negative charges of the phosphate groups in the CoA backbone (Figure 1).

Table 1: Molecular composition of Coenzyme A, S-acetate, trisodium salt

| Component | Contribution to Structure |

|---|---|

| Acetyl group | CH3C(O)- linked via thioester bond to CoA |

| Coenzyme A backbone | Adenine, pantothenate, cysteamine, and phosphorylated sugar moieties |

| Sodium ions | Three Na+ ions coordinating with phosphate groups (O-P-O-) |

The trisodium salt form enhances aqueous solubility compared to the free acid, with a solubility of 10 mg/mL in phosphate-buffered saline (pH 7.2).

Structural Elucidation of the Thioester Bond Configuration

The thioester bond in Coenzyme A, S-acetate is a defining feature, formed between the acetyl group’s carbonyl carbon and the sulfhydryl sulfur of CoA’s β-mercaptoethylamine moiety. This bond exhibits a bond dissociation energy of approximately -31.5 kJ/mol , making it a high-energy linkage critical for biochemical acyl-transfer reactions.

Key structural characteristics include:

- Planarity : The thioester bond adopts a planar geometry due to partial double-bond character between the carbonyl carbon and sulfur atom, facilitating nucleophilic attack during enzymatic reactions.

- Electrophilicity : The carbonyl carbon becomes electrophilic, enabling transfer of the acetyl group to acceptors like citrate in the Krebs cycle.

Nuclear magnetic resonance (NMR) and X-ray crystallography have confirmed the S-acetyl configuration , where the acetyl group is exclusively bound to the sulfur atom rather than oxygen or nitrogen residues.

Trisodium Salt Coordination Chemistry and Crystallographic Properties

The trisodium salt form stabilizes the molecule by neutralizing the three negatively charged phosphate groups in CoA. Crystallographic studies reveal:

- Coordination geometry : Each sodium ion interacts with oxygen atoms from phosphate groups and water molecules, forming a distorted octahedral geometry.

- Crystalline structure : The salt crystallizes in a monoclinic system, with unit cell parameters a = 15.2 Å, b = 12.8 Å, c = 10.4 Å, β = 105.3° . However, full 3D structural determination is challenging due to the molecule’s flexibility and large size (~800 Da).

Table 2: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21 |

| Unit cell volume | 1,980 Å3 |

| Resolution limit | 2.5 Å (X-ray diffraction) |

Despite these challenges, Fourier-transform infrared (FTIR) spectroscopy confirms the integrity of the thioester bond (C=O stretch at 1,710 cm-1 ) and phosphate-sodium interactions (P-O-Na vibrations at 950–1,050 cm-1 ).

Comparative Analysis of Free Acid vs. Salt Form Stability

The trisodium salt form offers superior stability compared to the free acid (acetyl-CoA), as outlined below:

Table 3: Stability comparison of free acid and trisodium salt forms

The sodium ions mitigate repulsion between phosphate groups, reducing conformational flexibility and hydrolysis rates. In contrast, the free acid form undergoes rapid thioester hydrolysis in alkaline conditions, yielding acetate and free CoA.

Properties

InChI |

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCDESRMLMCTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7NaO17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Synthesis

The primary and most widely used method for preparing Coenzyme A, S-acetate, trisodium salt is enzymatic synthesis. This method involves the acetylation of Coenzyme A by acetyl phosphate in the presence of the enzyme phosphotransacetylase.

$$

\text{Coenzyme A} + \text{Acetyl phosphate} \xrightarrow{\text{Phosphotransacetylase}} \text{Acetyl Coenzyme A} + \text{Phosphate}

$$

Purification

Following enzymatic synthesis, purification is typically achieved by ion exchange chromatography. This step is crucial to remove unreacted substrates, enzymes, and by-products, ensuring high purity of the trisodium salt form.

- Ion exchange chromatography exploits the charge differences between the product and impurities.

- The trisodium salt form is stabilized by neutralizing the acidic groups with sodium ions.

Alternative Chemical Synthesis

While enzymatic methods are preferred for their specificity and mild conditions, chemical acetylation of Coenzyme A using acetylating agents (e.g., acetic anhydride) under controlled conditions has been reported but is less common due to potential side reactions and lower specificity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic synthesis | Reaction of CoA with acetyl phosphate catalyzed by phosphotransacetylase | High specificity, mild conditions, high purity | Requires enzyme availability, cost of enzymes |

| Ion exchange chromatography | Purification step post-synthesis | High purity product, scalable | Requires specialized equipment |

| Chemical acetylation | Direct chemical acetylation of CoA | Simpler reagents | Lower specificity, possible side reactions |

Research Findings on Preparation

- Studies confirm that enzymatic preparation yields high-purity Acetyl Coenzyme A suitable for biochemical assays and metabolic studies.

- The enzymatic method preserves the integrity of the Coenzyme A molecule, avoiding degradation that can occur under harsh chemical conditions.

- Ion exchange chromatography is effective in isolating the trisodium salt form, which is more stable and soluble for research applications.

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-acetate, trisodium salt (9CI) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various acyl derivatives.

Reduction: It can be reduced to regenerate coenzyme A.

Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.

Major Products Formed

Oxidation: Acyl derivatives of coenzyme A.

Reduction: Regenerated coenzyme A.

Substitution: Various acyl-coenzyme A derivatives depending on the substituent used.

Scientific Research Applications

Metabolic Studies

Acetyl-CoA serves as a key intermediate in several metabolic pathways:

- Fatty Acid Synthesis : It provides the acetyl groups necessary for the biosynthesis of fatty acids.

- Krebs Cycle : Acts as a substrate for the Krebs cycle, facilitating ATP production through oxidative phosphorylation.

- Amino Acid Metabolism : Involved in the catabolism of certain amino acids and their conversion into energy.

Enzymatic Reactions

Acetyl-CoA is essential for various enzymatic reactions:

- Acetyltransferase Reactions : Functions as a cofactor for acetyltransferases, which transfer acetyl groups to substrates.

- Synthesis of Acetylcholine : Plays a role in the biosynthesis of neurotransmitters like acetylcholine from choline .

Biochemical Research

Research utilizing Acetyl-CoA includes:

- Enzyme Activity Assays : Used in assays to measure the activity of enzymes such as chloramphenicol acetyltransferase .

- Metabolomics : Its levels are analyzed in metabolomic studies to understand metabolic disorders and physiological changes.

Case Study 1: Role in Cancer Metabolism

Recent studies have shown that cancer cells often exhibit altered metabolism characterized by increased levels of Acetyl-CoA. This change supports rapid cell proliferation by providing substrates for lipid synthesis and energy production. Research indicates that targeting Acetyl-CoA metabolism may offer new therapeutic strategies in cancer treatment .

Case Study 2: Neurodegenerative Diseases

Acetyl-CoA's role in neurotransmitter synthesis has been investigated concerning neurodegenerative diseases. For instance, its deficiency has been linked to impaired acetylcholine production in Alzheimer's disease models. Supplementation with Acetyl-CoA has shown promise in restoring neurotransmitter levels and improving cognitive function .

Mechanism of Action

Coenzyme A, S-acetate, trisodium salt (9CI) exerts its effects by participating in various biochemical pathways. It acts as a carrier of acyl groups, facilitating the transfer of these groups in metabolic reactions. The compound interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, playing a crucial role in the synthesis and oxidation of fatty acids and the citric acid cycle .

Comparison with Similar Compounds

Structural Differences

Acyl Group Modifications

The acyl group attached to CoA defines its functional role. Below is a comparison of key derivatives:

| Compound Name | CAS Number | Molecular Formula | Acyl Group | Counterion | Key Functional Features |

|---|---|---|---|---|---|

| Coenzyme A, S-acetate, trisodium salt (9CI) | 102029-73-2 | C23H35N7O17P3SNa3 | Acetyl (-COCH3) | Trisodium | Central to acetyl transfer reactions |

| Coenzyme A, S-octanoate | 1264-52-4 | C29H51N7O17P3S | Octanoyl (C8) | Free acid | Hydrophobic; membrane-associated roles |

| Coenzyme A, S-(3-hydroxy-4-decenoate) (9CI) | 105181-63-3 | C31H52N7O18P3S | 3-hydroxy-4-decenoyl | None | Contains hydroxyl and unsaturated bond |

| Succinyl-CoA sodium salt (9CI) | 108347-97-3 | C25H40N7O19P3SNa | Succinyl (-COCH2CH2COO−) | Sodium | TCA cycle intermediate |

| Coenzyme A, S-(2-bromooctanoate) (9CI) | 71605-35-1 | C29H49N7O17P3SBr | 2-bromooctanoyl | None | Bromine enhances reactivity |

Key Observations :

- The acetyl group in Coenzyme A, S-acetate enables rapid participation in citric acid cycle and lipid synthesis.

- Longer acyl chains (e.g., octanoyl, decenoyl) increase hydrophobicity, directing these derivatives toward membrane-bound enzymes or lipid metabolism .

- Functional modifications like bromination (2-bromooctanoate) enhance electrophilicity, making such derivatives useful as enzyme inhibitors .

Counterion Variations

Counterions influence solubility and stability:

| Compound Name | CAS Number | Counterion | Solubility (Water) | Stability |

|---|---|---|---|---|

| Coenzyme A, S-acetate, trisodium | 102029-73-2 | Na+ | High | Labile; store at -20°C |

| Coenzyme A trilithium salt | 18439-24-2 | Li+ | Moderate | Stable in Li+ buffers |

| Oxidized CoA disulfide (9CI) | 102778-59-6 | Li+ | Low | Oxidized; redox studies |

Key Observations :

- Trisodium salts (e.g., Acetyl-CoA) are preferred in physiological assays due to sodium's biocompatibility .

- Lithium salts (e.g., oxidized CoA disulfide) are used in specialized applications, such as crystallography or lithium-compatible buffers .

Metabolic Pathways

- Acetyl-CoA sodium salt : Central to lipid synthesis, acetylcholine production, and histone acetylation .

- Succinyl-CoA sodium salt : Critical in the TCA cycle, heme synthesis, and ketone metabolism .

- 3-hydroxy-4-decenoyl-CoA: Involved in β-oxidation of unsaturated fatty acids .

Enzymatic Studies

- Brominated derivatives (e.g., 2-bromooctanoyl-CoA) act as mechanism-based inhibitors for thioesterases .

- Coenzyme A,3'-O-dephosphono-, S-acetate (CAS 31664-34-3): Lacks a phosphate group, making it useful for studying phosphorylation-dependent processes .

Physicochemical Properties

Notes:

- Discrepancies in molecular weight calculations (e.g., trisodium salt vs. free acid) arise from counterion adjustments .

- Stability varies significantly; acetylated derivatives are more labile than succinylated or oxidized forms .

Commercial and Research Use

Biological Activity

Coenzyme A, S-acetate, trisodium salt (9CI) is a derivative of coenzyme A (CoA), a critical coenzyme involved in various metabolic processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, metabolic pathways, and its implications in health and disease.

Overview of Coenzyme A and Its Derivatives

Coenzyme A is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The chemical structure of CoA allows it to function as a carrier for acyl groups, facilitating various biochemical reactions. The trisodium salt form enhances its solubility and bioavailability, making it suitable for laboratory and therapeutic applications .

Target of Action : Coenzyme A functions primarily through its role in acyl-group transfer reactions. It is involved in synthesizing acetyl-CoA, which is pivotal for energy production and biosynthetic processes.

Mode of Action : Acetyl-CoA acts as a substrate for numerous enzymes, participating in metabolic pathways such as the Krebs cycle and fatty acid synthesis. It also plays a role in post-translational modifications of proteins through acetylation .

Coenzyme A, S-acetate, trisodium salt (9CI) exhibits several biochemical properties:

- Solubility : Highly soluble in water, which aids in its transport within biological systems.

- Stability : Stability is affected by storage conditions; optimal storage at -20°C is recommended to prevent degradation.

- Cellular Localization : Predominantly found in mitochondria and cytoplasm, where it participates in metabolic processes.

Cellular Effects

The compound significantly influences cellular functions:

- Metabolic Regulation : It regulates energy metabolism by modulating the concentration of acetyl-CoA within cells. Increased levels are often observed in cancer cells to support ATP production and cell survival .

- Cell Signaling : Coenzyme A derivatives are implicated in various signaling pathways that affect gene expression and cellular responses to stress .

Case Studies

- Cancer Metabolism : Studies show that elevated acetyl-CoA levels contribute to the Warburg effect in cancer cells, promoting aerobic glycolysis even in the presence of oxygen. This metabolic shift supports rapid cell proliferation .

- Antioxidant Activity : Recent research highlights the antioxidant properties of CoA derivatives, which protect against oxidative stress by modifying protein cysteine residues. This modification helps maintain cellular redox balance during metabolic stress .

- Enzyme Regulation : Acetyl-CoA synthetase activity is regulated by lysine acetylation. This post-translational modification plays a crucial role in controlling acetate metabolism across different organisms .

Dosage Effects

The biological activity of Coenzyme A, S-acetate varies with dosage:

- Low Doses : May enhance normal metabolic functions without adverse effects.

- High Doses : Can lead to dysregulation of metabolic pathways and contribute to pathological states such as cancer .

Metabolic Pathways

Coenzyme A, S-acetate plays a crucial role in several key metabolic pathways:

| Pathway | Function |

|---|---|

| Krebs Cycle | Source of carbon for energy production |

| Fatty Acid Metabolism | Essential for synthesis and oxidation |

| Protein Acetylation | Modifies proteins affecting their function |

Pharmacokinetics

While detailed pharmacokinetic data on Coenzyme A, S-acetate is limited, it is known to be rapidly distributed within tissues due to its solubility. Its concentration can be influenced by dietary intake and metabolic demands of specific tissues .

Q & A

Q. What are the established methods for synthesizing Coenzyme A, S-acetate, trisodium salt (9CI) in laboratory settings?

The compound is enzymatically synthesized by reacting coenzyme A with acetyl phosphate in the presence of phosphotransacetylase. Purification is achieved via ion exchange chromatography to isolate the trisodium salt form. This method ensures high specificity and minimizes side products, as validated by spectrophotometric quantification (λ = 259–260 nm) .

Q. How can researchers assess the purity of Coenzyme A, S-acetate, trisodium salt (9CI) prior to experimental use?

Purity is typically determined using reverse-phase HPLC with UV detection (≥93% purity threshold). Extinction coefficients (e.g., ε259 nm = 15,400 M<sup>−1</sup>cm<sup>−1</sup> in phosphate buffer, pH 7) enable spectrophotometric quantification. Impurities such as dephosphorylated CoA or free acetate can be identified via retention time deviations .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store lyophilized powder at −20°C in airtight containers. For aqueous solutions, avoid repeated freeze-thaw cycles and use neutral buffers (e.g., 0.1 M phosphate, pH 7.0) to prevent hydrolysis. Degradation products can be monitored via HPLC or enzymatic activity assays .

Q. What spectroscopic methods are utilized for quantifying Coenzyme A, S-acetate, trisodium salt (9CI) in solution?

UV spectrophotometry at 259–260 nm (ε = 15,400–16,400 M<sup>−1</sup>cm<sup>−1</sup>) is standard. For low concentrations, fluorometric assays using coupled enzymatic reactions (e.g., citrate synthase) enhance sensitivity .

Q. What quality control measures are critical when preparing stock solutions for metabolic studies?

Verify concentration via UV absorbance, filter-sterilize solutions (0.22 µm), and pre-test enzymatic activity in pilot assays. Avoid metal contaminants by using ultrapure water and EDTA-free buffers .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in kinetic data (e.g., Km values) when using this compound in acetyltransferase assays?

Systematically test variables: (1) enzyme purity (e.g., SDS-PAGE), (2) substrate stability (HPLC post-assay), (3) buffer ionic strength (adjust NaCl/KCl), and (4) presence of competitive inhibitors (e.g., desulfo-CoA). Cross-validate with independent methods, such as isotopic labeling or calorimetry .

Q. How can researchers optimize the enzymatic synthesis yield of Coenzyme A, S-acetate, trisodium salt (9CI) in vitro?

Optimize molar ratios (CoA:acetyl phosphate ≥1:1.5), increase phosphotransacetylase concentration (2–5 U/mL), and monitor reaction progress via NADH-coupled assays (e.g., using malate dehydrogenase). Yield improvements (>90%) are achievable by maintaining pH 7.5–8.0 and 25–37°C .

Q. How does the ionic strength of the buffer affect the enzymatic activity of this compound in acetyl transfer reactions?

High ionic strength (>150 mM NaCl) may disrupt CoA-enzyme binding. Test activity across a gradient (0–300 mM NaCl) using citrate synthase or carnitine acetyltransferase assays. Correlate results with circular dichroism (CD) to assess structural perturbations .

Q. What are the common sources of interference in fluorometric assays utilizing this compound, and how can they be mitigated?

Fluorescent contaminants (e.g., free CoA thiols) can skew results. Pre-treat samples with maleimide derivatives to block thiol groups, or use HPLC-purified batches. Include negative controls without enzymes to quantify background signals .

Q. How can researchers validate the structural integrity of Coenzyme A, S-acetate, trisodium salt (9CI) after long-term storage?

Combine mass spectrometry (MS) for molecular weight confirmation (expected m/z: 875.5 for free acid) with <sup>31</sup>P-NMR to verify phosphate group integrity. Enzymatic validation (e.g., acetylation rates in standardized assays) provides functional corroboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.